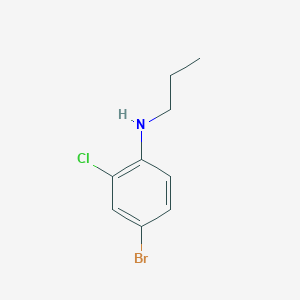

4-bromo-2-chloro-N-propylaniline

Description

Contextual Significance of Halogenated Anilines in Organic Chemistry Research

Halogenated anilines are a class of aromatic compounds that hold a position of considerable importance in the landscape of modern organic chemistry. Their utility stems from their role as versatile synthetic intermediates. ontosight.ainih.gov The presence of halogen atoms on the aniline (B41778) ring provides reactive handles for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. researchgate.net These compounds are key precursors in the industrial synthesis of agrochemicals, dyes, and pigments. ontosight.ai Furthermore, in the pharmaceutical sector, the halogenated aniline motif is incorporated into numerous drug candidates to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Beyond synthetic chemistry, certain halogenated anilines have been identified as natural products, biosynthesized by marine organisms such as microalgae, indicating their relevance in chemical biology and ecology. rsc.orgresearchgate.net The study of their structure, reactivity, and electronic properties continues to be an active area of research.

Overview of Prior Synthetic and Mechanistic Studies on Related N-Propylanilines and Dihaloanilines

While specific literature on 4-bromo-2-chloro-N-propylaniline is scarce, its synthesis can be logically inferred from established methods for related compounds. The journey would begin with its precursor, 4-bromo-2-chloroaniline (B1269894). The synthesis of this precursor from aniline is a well-documented multi-step process often used in academic laboratory settings. researchgate.netcram.com This process typically involves:

Protection: Acetylation of the highly activating amino group of aniline with acetic anhydride (B1165640) to form acetanilide (B955). This prevents over-halogenation and directs substitution.

Halogenation: Sequential electrophilic aromatic substitution reactions are performed. This could involve chlorination using reagents like N-chlorosuccinimide (NCS) followed by bromination. researchgate.netresearchgate.net The order of these steps is crucial for achieving the desired regiochemistry.

Deprotection: Hydrolysis of the acetyl group under acidic or basic conditions to reveal the amino group, yielding 4-bromo-2-chloroaniline. cram.com

The final step would be the N-propylation of 4-bromo-2-chloroaniline. Standard procedures for the N-alkylation of anilines include reacting the aniline with a propyl halide (e.g., 1-bromopropane) in the presence of a base, or through reductive amination with propanal and a reducing agent like sodium borohydride. Mechanistic studies on the halogenation of anilines confirm that the reaction proceeds via electrophilic attack on the electron-rich aromatic ring, with the regioselectivity governed by the directing effects of the amine (or acetamido) group. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into 4-bromo-2-chloro-N-propylaniline

The academic inquiry into 4-bromo-2-chloro-N-propylaniline would encompass a series of well-defined objectives aimed at fully characterizing this molecule and unlocking its synthetic potential.

Primary Objectives:

Optimized Synthesis: To develop and refine a high-yield, scalable, and reproducible synthetic route to 4-bromo-2-chloro-N-propylaniline from commercially available starting materials.

Full Characterization: To perform comprehensive structural and physicochemical characterization of the purified compound. This includes analysis by NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm its molecular structure. A crucial goal would be to obtain a single crystal suitable for X-ray crystallography, allowing for a detailed analysis of its solid-state conformation and intermolecular interactions, similar to the known structure of its precursor, 4-bromo-2-chloroaniline. nih.govresearchgate.net

Reactivity Profiling: To investigate the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would aim to establish selective conditions to functionalize one site while leaving the other intact, thereby highlighting its utility as a versatile building block.

Exploration of Derivatives: To use the compound as a scaffold to synthesize a library of more complex derivatives for potential screening in medicinal or materials science applications.

Data Tables

Below are tables summarizing key data for the precursor compound, 4-bromo-2-chloroaniline, which serves as the foundation for the study of its N-propylated derivative.

Table 1: Physicochemical Properties of 4-bromo-2-chloroaniline

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-bromo-2-chloroaniline | nih.gov |

| CAS Number | 38762-41-3 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₅BrClN | nih.gov |

| Molecular Weight | 206.47 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to pale yellow crystalline solid | ontosight.ai |

| Melting Point | 70-72 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | ~241.8 °C (Predicted) | chemicalbook.com |

| pKa | 1.95 ± 0.10 (Predicted) | chemicalbook.com |

Table 2: Crystallographic Data for 4-bromo-2-chloroaniline

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | a = 10.965 Å, b = 15.814 Å, c = 4.0232 Å | nih.gov |

| Volume (V) | 697.7 ų | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

| Key Feature | Molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets. | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrClN |

|---|---|

Molecular Weight |

248.55 g/mol |

IUPAC Name |

4-bromo-2-chloro-N-propylaniline |

InChI |

InChI=1S/C9H11BrClN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

VYJITLXKPPUZAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chloro N Propylaniline

Retrosynthetic Analysis of 4-bromo-2-chloro-N-propylaniline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the identification of potential synthetic pathways.

Disconnection Strategies for C-N, C-Br, and C-Cl Bonds

The key to the retrosynthesis of 4-bromo-2-chloro-N-propylaniline lies in the strategic disconnection of the carbon-nitrogen (C-N), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds.

C-N Bond Disconnection: This is a common and logical disconnection, leading to a primary amine precursor, 4-bromo-2-chloroaniline (B1269894), and a propyl-containing synthon. This disconnection corresponds to a forward synthetic step of N-alkylation.

C-Br and C-Cl Bond Disconnections: These disconnections fall under the category of electrophilic aromatic substitution. The order of these disconnections is critical for achieving the desired substitution pattern. Given the ortho,para-directing nature of the amino group (or a protected form) and the ortho-directing nature of the chloro group, a logical retrosynthetic sequence would involve disconnecting the bromo group first, followed by the chloro group.

Precursor Identification (e.g., Aniline (B41778), Substituted Anilines, Nitrobenzene (B124822) Derivatives)

Based on the disconnection strategies, several key precursors can be identified:

4-bromo-2-chloroaniline: This is the most direct precursor for the final N-alkylation step. It is a known compound and can be synthesized from simpler starting materials. guidechem.comnih.govchemicalbook.com

2-chloroaniline: This commercially available compound can serve as a starting material for the synthesis of 4-bromo-2-chloroaniline through bromination. guidechem.com

Aniline: A more fundamental starting material, aniline can be converted to 4-bromo-2-chloroaniline through a multi-step sequence involving protection of the amino group, followed by sequential halogenation and deprotection. cram.comresearchgate.net

Nitrobenzene Derivatives: An alternative route could involve starting with a corresponding nitrobenzene derivative. The nitro group is a strong deactivator and meta-director, which would influence the halogenation strategy. The nitro group would then be reduced to an amine in a later step.

Classical Synthetic Routes

The forward synthesis of 4-bromo-2-chloro-N-propylaniline can be achieved through various classical methods. A primary consideration is the order of bond formations to ensure the correct isomer is obtained. A common strategy involves the initial synthesis of the substituted aniline core, followed by the introduction of the N-propyl group.

A plausible multi-step synthesis starting from aniline would be:

Acetylation of aniline to protect the amino group. cram.com

Chlorination of the resulting acetanilide (B955).

Bromination to introduce the bromine atom at the para position. researchgate.net

Hydrolysis of the acetyl group to yield 4-bromo-2-chloroaniline. researchgate.net

N-alkylation to introduce the propyl group.

N-Alkylation Strategies for Introducing the N-Propyl Group

Once the 4-bromo-2-chloroaniline core is synthesized, the final step is the introduction of the N-propyl group. This can be accomplished through several N-alkylation strategies.

Reductive amination is a powerful method for forming C-N bonds. This approach involves the reaction of the primary amine, 4-bromo-2-chloroaniline, with propanal to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity for reducing the protonated imine over the carbonyl group of the aldehyde. youtube.com The reaction is typically carried out under mildly acidic conditions. Other reducing systems, such as catalytic hydrogenation over palladium or nickel catalysts, can also be effective. nih.govfkit.hr The use of titanium(IV) isopropoxide as a Lewis acid catalyst in combination with a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the reductive amination of other complex amines. organic-chemistry.org

Table 1: Reductive Amination Reaction Parameters

| Amine Substrate | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Typical Conditions |

| 4-bromo-2-chloroaniline | Propanal | NaBH3CN / mild acid | Methanol or Ethanol (B145695) | Room temperature |

| 4-bromo-2-chloroaniline | Propanal | H2 / Pd/C | Ethanol | Pressurized H2, Room Temp to 50°C |

| 4-bromo-2-chloroaniline | Propanal | Ti(iOPr)4 / PMHS | Dichloromethane | Room temperature |

This table presents hypothetical yet plausible conditions based on general knowledge of reductive amination reactions.

A more direct method for N-alkylation is the reaction of 4-bromo-2-chloroaniline with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.

Common bases for this transformation include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. A potential side reaction is over-alkylation to form the tertiary amine, which can be minimized by using a slight excess of the aniline starting material.

Table 2: N-Alkylation with Propyl Halides

| Amine Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |

| 4-bromo-2-chloroaniline | Propyl bromide | K2CO3 | Acetone or DMF | Reflux |

| 4-bromo-2-chloroaniline | Propyl iodide | Na2CO3 | Acetonitrile | 50-80 °C |

This table presents hypothetical yet plausible conditions based on general knowledge of N-alkylation reactions.

Optimization of Alkylation Conditions (e.g., Base, Solvent, Temperature)

The N-alkylation of anilines, a crucial step in the synthesis of N-alkylanilines, can be achieved using various alkylating agents and catalysts. The reaction of anilines with alcohols represents a cost-effective and environmentally favorable method. researchgate.net For instance, the N-alkylation of aniline with benzyl (B1604629) alcohol has been demonstrated using hydrothermally synthesized Nb-W mixed oxides as recyclable catalysts. researchgate.net The efficiency of such reactions is highly dependent on the optimization of several factors.

Base: The choice of base is critical in N-alkylation reactions. It plays a role in deprotonating the aniline, thereby increasing its nucleophilicity. In many procedures, a sub-stoichiometric amount of a base like potassium tert-butoxide is sufficient. researchgate.netnih.gov

Solvent: The solvent can significantly influence the reaction rate and selectivity. Toluene (B28343) is a commonly used solvent for N-alkylation reactions catalyzed by iridium complexes. researchgate.net In other systems, dimethyl sulfoxide (B87167) (DMSO) has been found to be an ideal solvent, particularly when using amide-based nickel pincer catalysts. researchgate.net

Temperature: Reaction temperatures for N-alkylation are often elevated to ensure a reasonable reaction rate. For example, catalysis with iridium complexes in toluene is typically carried out at 383 K (110 °C). researchgate.net Similarly, nickel-catalyzed reactions in DMSO are also conducted at 110 °C. researchgate.net However, some ruthenium-based catalysts have shown high efficiency at temperatures as low as 25 °C. nih.gov

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition | Catalyst/System | Reference |

|---|---|---|---|

| Base | Potassium tert-butoxide (sub-stoichiometric) | Iridium complexes, Ruthenium complexes | researchgate.netnih.gov |

| Solvent | Toluene | Iridium complexes | researchgate.net |

| Dimethyl sulfoxide (DMSO) | Nickel pincer catalyst | researchgate.net | |

| Temperature | 110 °C (383 K) | Iridium complexes, Nickel pincer catalyst | researchgate.netresearchgate.net |

| 25 °C - 70 °C | Ruthenium complexes | nih.gov |

Halogenation Pathways (Bromination and Chlorination)

The introduction of bromine and chlorine atoms onto the aromatic ring is a key aspect of the synthesis. This is typically achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. youtube.comlibretexts.org For anilines, the strong activating nature of the amino group directs incoming electrophiles to the ortho and para positions. youtube.com Direct bromination of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline. youtube.com To achieve selective monobromination, the reactivity of the amino group is often modulated by converting it to an acetanilide.

The bromination of acetanilide with bromine in acetic acid typically yields the para-bromo derivative. scribd.com N-Bromosuccinimide (NBS) is another effective brominating agent that can be used, often in solvents like acetonitrile or carbon tetrachloride. chemicalbook.comlookchem.comgoogle.com The use of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, can be employed to polarize the bromine molecule, making it a better electrophile. youtube.commasterorganicchemistry.com

Directed Ortho-Chlorination Methodologies

The introduction of a chlorine atom specifically at the ortho position to the amino or substituted amino group requires specific directing strategies. One approach involves the chlorination of an acetanilide precursor. For example, the chlorination of p-bromoacetanilide with sodium chlorate (B79027) in the presence of hydrochloric acid can introduce a chlorine atom at the ortho position. scribd.com

More advanced methods for directed ortho-chlorination utilize transition metal catalysis. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. organic-chemistry.org These methods can offer high selectivity, avoiding the formation of multiple isomers that can occur with traditional electrophilic substitution. organic-chemistry.org

Regioselectivity and Isomer Control in Halogenation

Controlling the position of halogenation is paramount in the synthesis of specifically substituted anilines. The inherent directing effects of the substituents on the aromatic ring play a crucial role. The amino group (or its acylated form) is a strong ortho-, para-director. Halogens, while deactivating, are also ortho-, para-directing.

In a multi-step synthesis starting from aniline, the amino group is first protected as an acetanilide. scribd.comresearchgate.net Bromination then occurs at the para position due to the directing effect of the acetylamino group. scribd.com Subsequent chlorination is directed to the ortho position relative to the acetylamino group. scribd.com The final step involves the hydrolysis of the acetanilide to reveal the free amino group, yielding the desired 4-bromo-2-chloroaniline. researchgate.netbrainly.com The regioselectivity of bromination can also be influenced by the solvent polarity when using reagents like N-bromosuccinimide. lookchem.com

Reduction of Nitroaromatic Precursors

An alternative synthetic route to 4-bromo-2-chloro-N-propylaniline involves the reduction of a corresponding nitroaromatic precursor, such as 4-bromo-2-chloro-1-nitrobenzene. chemicalbook.comnih.govchemspider.com The reduction of the nitro group to an amine is a common and efficient transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroaromatics due to its high efficiency and clean reaction profile. researchgate.netacs.orgacs.org This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalysts: A variety of catalysts can be employed, with palladium-on-carbon (Pd/C) being a common choice. google.com Other noble metal catalysts, such as platinum and rhodium, are also effective. The choice of catalyst can be critical for achieving high selectivity, especially when other reducible functional groups are present. For instance, in the presence of halogens, there is a risk of hydrodehalogenation. researchgate.netacs.org Studies have shown that modifying palladium catalysts, for example with vanadium, can enhance selectivity for the hydrogenation of the nitro group while minimizing the cleavage of carbon-halogen bonds. ccspublishing.org.cn

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid. google.comuctm.edu The hydrogen pressure and reaction temperature are important parameters that can be optimized to maximize the yield and selectivity of the desired aniline.

Metal-mediated Reductions

Metal-mediated reductions are a common strategy for the synthesis of anilines from their corresponding nitroaromatic precursors. acs.orgnih.gov While direct synthesis of 4-bromo-2-chloro-N-propylaniline via this method is not extensively detailed in the provided results, the reduction of a suitable nitro-intermediate, such as 1-bromo-3-chloro-4-nitrobenzene followed by N-propylation, represents a plausible route.

Commonly used metals for the reduction of nitroarenes include iron, tin, and zinc in the presence of an acid. youtube.com For instance, metallic iron in the presence of a weak acid like acetic acid provides mild conditions that are often compatible with various functional groups. youtube.com Another mild reducing agent is stannous chloride (SnCl2) in an alcohol solvent. youtube.com Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) is also a highly effective method, although it may not be suitable if other reducible functional groups, such as alkenes or certain halides, are present in the molecule. youtube.com

More advanced and sustainable approaches include electrocatalytic reductions. These methods can operate at room temperature in aqueous solutions, avoiding the need for harsh reagents or hydrogen gas. acs.orgnih.gov A polyoxometalate redox mediator can be used to shuttle electrons from a cathode to the nitroarene, leading to its selective reduction to the corresponding aniline with high efficiency. acs.orgnih.gov

Multistep Synthesis Approaches

Sequential Functionalization Strategies from Aniline

A well-documented approach to synthesizing substituted anilines like 4-bromo-2-chloro-N-propylaniline is through the sequential functionalization of a simpler starting material, such as aniline. researchgate.netscribd.com This strategy involves a series of reactions to introduce the desired substituents onto the aromatic ring and the nitrogen atom in a controlled manner.

A typical sequence for the synthesis of 4-bromo-2-chloroaniline from aniline involves several steps: researchgate.net

Protection of the amino group: The amino group of aniline is first protected, often by acetylation with acetic anhydride (B1165640), to form acetanilide. This is done to moderate the activating effect of the amino group and to prevent side reactions during subsequent electrophilic aromatic substitution steps. researchgate.net

Bromination: The acetanilide is then brominated. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bromine atom is predominantly introduced at the para-position, yielding 4-bromoacetanilide. researchgate.net

Chlorination: The next step is the chlorination of 4-bromoacetanilide. The bromine atom at the para-position directs the incoming chlorine atom to the ortho-position relative to the acetamido group, resulting in 4-bromo-2-chloroacetanilide. researchgate.net

Deprotection: The final step to obtain 4-bromo-2-chloroaniline is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis. researchgate.net

Following the synthesis of 4-bromo-2-chloroaniline, the N-propyl group can be introduced via N-alkylation. This can be achieved by reacting the aniline with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, often in the presence of a base to neutralize the hydrogen halide byproduct.

| Step | Reactants | Product | Purpose |

| 1 | Aniline, Acetic Anhydride | Acetanilide | Protection of the amino group |

| 2 | Acetanilide, Bromine | 4-Bromoacetanilide | Introduction of bromine at the para position |

| 3 | 4-Bromoacetanilide, Chlorine source | 4-Bromo-2-chloroacetanilide | Introduction of chlorine at the ortho position |

| 4 | 4-Bromo-2-chloroacetanilide | 4-Bromo-2-chloroaniline | Deprotection of the amino group |

| 5 | 4-Bromo-2-chloroaniline, Propyl halide | 4-Bromo-2-chloro-N-propylaniline | N-alkylation |

Convergent Synthesis Designs

For the synthesis of 4-bromo-2-chloro-N-propylaniline, a convergent approach could involve the synthesis of two key intermediates:

A pre-functionalized aniline derivative: This could be 4-bromo-2-chloroaniline, prepared as described in the sequential functionalization strategy. researchgate.net

A propylating agent or a precursor to the propylamino group.

Alternatively, a convergent synthesis could involve the coupling of a pre-functionalized aryl halide with an N-propylamine derivative. For instance, a molecule like 1,4-dibromo-2-chlorobenzene (B1299774) could potentially be reacted with N-propylamine under conditions that favor selective amination at one of the bromine positions. However, controlling the regioselectivity of such a reaction could be challenging.

Modern and Sustainable Synthetic Approaches

Catalytic Approaches (e.g., Transition Metal Catalysis for C-N/C-X bond formation)

Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to form carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds with high efficiency and selectivity. numberanalytics.comnih.gov

C-N Bond Formation: The formation of the N-propyl group on the aniline nitrogen is a C-N bond-forming reaction. Transition metal-catalyzed N-alkylation of anilines offers a powerful alternative to traditional methods. For example, the reaction of anilines with alcohols, such as 1-propanol, can be catalyzed by various metal complexes. researchgate.net Copper-based catalysts, like Cu/SiO2, have shown high activity and selectivity for the vapor-phase N-alkylation of aniline with 1-propanol. researchgate.net Ruthenium complexes have also been found to be effective for the N-alkylation of aminoarenes with primary alcohols. researchgate.net

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. numberanalytics.com While typically used for arylating amines, variations of this methodology could potentially be adapted for the N-alkylation of anilines.

C-X Bond Formation: The introduction of bromine and chlorine onto the aniline ring involves C-X bond formation. While electrophilic aromatic substitution is the classical method, transition metal-catalyzed halogenation reactions are also known, although less common for simple anilines.

| Catalytic Approach | Reaction Type | Catalyst Examples | Starting Materials Example |

| Catalytic N-Alkylation | C-N Bond Formation | Cu/SiO2, Ruthenium complexes | 4-Bromo-2-chloroaniline, 1-Propanol |

| Buchwald-Hartwig Amination | C-N Bond Formation | Palladium complexes with phosphine (B1218219) ligands | Aryl halide, N-Propylamine |

| Reductive Amination | C-N Bond Formation | Nickel nanoparticles | Carbonyl compound, Ammonia/Amine |

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better temperature control, improved mixing, and easier scalability. youtube.com

The synthesis of substituted anilines can be adapted to flow chemistry conditions. For instance, nitration, reduction, and subsequent N-alkylation steps could potentially be performed in a continuous flow system. The precise control over reaction parameters, such as residence time and temperature, can lead to higher yields and selectivities. youtube.com

Biocatalytic processes can also be integrated into flow systems. For example, the reduction of a nitroaromatic precursor to the corresponding aniline can be achieved using immobilized nitroreductase enzymes in a packed-bed reactor. nih.gov This approach operates at room temperature and pressure in aqueous buffer, offering a sustainable alternative to traditional chemical reductions. nih.gov The product can be continuously extracted, and the biocatalyst can be reused over extended periods. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and its application to the N-alkylation of aromatic amines is well-documented. nih.govmdpi.com This technology utilizes microwave irradiation to provide rapid and uniform heating, which often leads to significantly reduced reaction times, increased product yields, and enhanced purity by minimizing side reactions. mdpi.comnih.govarkat-usa.org

In the context of synthesizing 4-bromo-2-chloro-N-propylaniline, a microwave-assisted approach would typically involve the reaction of 4-bromo-2-chloroaniline with a propylating agent, such as 1-bromopropane or 1-iodopropane. The reaction can be performed under catalyst-free conditions in a suitable solvent. researchgate.netrsc.org For instance, studies on the mono-N-alkylation of various aromatic amines have demonstrated the effectiveness of using microwave irradiation in water, which acts as a green solvent. researchgate.netrsc.org

Alternatively, a solid-supported base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), to facilitate the reaction. nih.govresearchgate.net Research on analogous N-alkylations of isatins and other heterocycles shows that complete conversions can be achieved in minutes under microwave irradiation, a significant improvement over conventional heating methods that can take several hours. nih.govresearchgate.net The use of a catalyst, such as manganese(II) chloride (MnCl₂), under microwave conditions has also been reported for the N-alkylation of amines with alcohols, offering another potential pathway. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Key Advantages of MAOS |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | Drastic reduction in reaction time |

| Energy Input | Conductive heating, often inefficient | Direct dielectric heating, highly efficient | Uniform heating, energy efficiency |

| Solvent Usage | Often requires high-boiling point solvents | Can be performed with less solvent or in greener solvents like water | Reduced solvent waste, easier workup |

| Yield & Purity | Variable, often with side products from prolonged heating | Generally higher yields and improved purity | Minimization of side reactions and byproducts |

Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for 4-bromo-2-chloro-N-propylaniline is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. A key strategy is the replacement of hazardous alkyl halides with more environmentally benign alkylating agents. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols (e.g., propanol) as alkylating agents, is a prime example. rsc.orgnih.gov This method is highly atom-economical, as the only byproduct is water. researchgate.net

Another green approach involves the use of propylene (B89431) carbonate as both a reagent and a solvent. mdpi.com This method avoids the need for genotoxic alkyl halides and often proceeds under neat (solvent-free) conditions, significantly reducing waste. mdpi.com Furthermore, performing N-alkylation reactions in water, especially when assisted by microwaves, represents a significant green improvement by eliminating the need for volatile organic solvents. researchgate.netrsc.org

Catalyst selection also plays a crucial role. While transition metals like ruthenium and iridium are effective, research is also directed towards using more benign, cheaper, and recyclable catalysts. nih.govrsc.org Visible-light-induced reactions, which can proceed at room temperature without traditional catalysts or oxidants, offer a cutting-edge, eco-friendly alternative for N-alkylation. nih.gov

Process Optimization and Scale-Up Research

Optimizing the synthesis of 4-bromo-2-chloro-N-propylaniline is critical for ensuring its viability for larger-scale production. This involves systematically screening various reaction parameters to identify conditions that maximize yield and purity while minimizing costs and environmental impact.

Reaction Condition Screening (e.g., Temperature, Time, Catalyst Loading, Solvent Effects)

The N-propylation of 4-bromo-2-chloroaniline is sensitive to several interconnected variables.

Temperature and Time: Conventional heating methods often require elevated temperatures (80-120°C) and extended reaction times (12-24 hours) to achieve high conversion. nih.govacs.org Microwave-assisted methods can significantly shorten reaction times to mere minutes, although the optimal temperature may still be high (e.g., 180°C for 25 minutes in some systems). researchgate.net Screening is essential to find the lowest possible temperature and shortest time that still provide a satisfactory yield.

Catalyst and Base System: A wide range of catalysts can be employed for N-alkylation. Commercially available ruthenium and iridium complexes are highly efficient, even at low catalyst loadings (e.g., 1-2 mol%). nih.govnih.gov The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, as are organic bases like potassium tert-butoxide (KOtBu). nih.govnih.gov The optimal combination of catalyst and base must be determined empirically for the specific substrate.

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. While traditional solvents like toluene and DMF are effective, green chemistry principles encourage the exploration of alternatives. researchgate.netacs.org Studies have shown that N-alkylation can be successful in greener solvents like hexane (B92381), or even under solvent-free conditions, which simplifies purification and reduces waste. nih.govnih.gov The use of water as a solvent in microwave-assisted reactions has proven particularly effective for certain aromatic amines. researchgate.net

Table 2: Screening Parameters for N-Propylation of 4-bromo-2-chloroaniline

| Parameter | Variables to Screen | Rationale and Potential Impact |

|---|---|---|

| Temperature | Room Temperature to 180°C | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. researchgate.netacs.org |

| Reaction Time | 5 minutes to 48 hours | Determines reaction completion. Optimization prevents byproduct formation from over-reaction. researchgate.netnih.gov |

| Catalyst | Ru-complexes, Ir-complexes, Pd/C, MnCl₂, None | Choice of catalyst impacts efficiency, selectivity, and cost. Catalyst-free options are preferable. nih.govnih.govresearchgate.net |

| Catalyst Loading | 0.5 mol% to 10 mol% | Minimizing catalyst use reduces cost and potential product contamination. nih.govacs.org |

| Base | K₂CO₃, Cs₂CO₃, KOtBu, NaH | Base strength and type can influence reaction rate and prevent side reactions. |

| Solvent | Toluene, DMF, Hexane, Water, Solvent-free | Solvent polarity and boiling point affect solubility and reaction kinetics. Green solvents are preferred. researchgate.netnih.govacs.org |

| Propylating Agent | 1-Bromopropane, 1-Iodopropane, Propanol, Propylene Carbonate | Reactivity (I > Br > Cl) vs. cost and green credentials (alcohols, carbonates). nih.govmdpi.com |

Impurity Profiling and Byproduct Analysis in Synthesis

A thorough understanding of potential impurities is crucial for developing effective purification strategies and ensuring the quality of the final product. Impurities in 4-bromo-2-chloro-N-propylaniline can originate from the starting materials or be generated as byproducts during the reaction.

Starting Material Impurities: The precursor, 4-bromo-2-chloroaniline, may contain impurities from its own synthesis, such as isomers (e.g., other bromochloroaniline isomers) or residual starting materials from the halogenation steps. cram.comresearchgate.net

Reaction Byproducts: The most common byproduct in N-alkylation reactions is the dialkylated product, in this case, 4-bromo-2-chloro-N,N-dipropylaniline. The formation of this tertiary amine can be minimized by carefully controlling the stoichiometry of the reactants and other reaction conditions. Unreacted 4-bromo-2-chloroaniline is another common impurity if the reaction does not go to completion. Depending on the reaction conditions, particularly if using harsh bases or high temperatures, dehalogenation or other side reactions involving the aromatic ring could occur, though these are generally less common. When using alcohols as alkylating agents, the corresponding imine intermediate could potentially be an impurity if the final reduction step is incomplete.

Table 3: Potential Impurities and Byproducts

| Impurity/Byproduct Name | Chemical Formula | Source | Method of Control/Removal |

|---|---|---|---|

| 4-bromo-2-chloroaniline (Unreacted) | C₆H₅BrClN | Incomplete reaction | Reaction optimization (time, temp); Chromatography |

| 4-bromo-2-chloro-N,N-dipropylaniline | C₁₂H₁₆BrClN | Over-alkylation of the amine | Control of stoichiometry; Chromatography |

| Isomeric Bromo-chloroanilines | C₆H₅BrClN | Impurity in starting material | Purification of starting material; Crystallization |

Chemical Reactivity and Transformations of 4 Bromo 2 Chloro N Propylaniline

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 4-bromo-2-chloro-N-propylaniline is a balance between the activating effect of the N-propylamino group and the deactivating effects of the halogen substituents.

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. beilstein-journals.org The directing effects of the existing substituents determine the position of the incoming electrophile. For 4-bromo-2-chloro-N-propylaniline, the N-propylamino group strongly directs incoming electrophiles to the ortho (position 6, as position 2 is blocked) and para (blocked) positions. The chloro and bromo groups direct to their ortho and para positions. The combined effect suggests that the most likely positions for electrophilic attack are positions 3, 5, and 6. The powerful activating nature of the amino group makes position 6 the most probable site of substitution.

Further halogenation of substituted anilines is a well-established transformation. libretexts.org For 4-bromo-2-chloro-N-propylaniline, introducing another halogen atom would likely occur at the most activated available position on the aromatic ring. Given the directing effects of the substituents, position 6 is the most activated site for electrophilic attack.

A plausible reaction for further halogenation, for instance chlorination, could be predicted as follows:

| Reactant | Reagent | Predicted Product |

| 4-bromo-2-chloro-N-propylaniline | Cl₂ / FeCl₃ | 4-bromo-2,6-dichloro-N-propylaniline |

This prediction is based on the multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) itself, where 4-bromoacetanilide is chlorinated at the ortho position to the acetamido group. organic-chemistry.orgyoutube.com After deprotection, this yields 4-bromo-2-chloroaniline. A similar directing effect would be expected for the N-propylamino group.

Nitration, another key electrophilic aromatic substitution reaction, involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com The nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director. To control the reaction, the amino group is often first protected by acetylation. chemistrysteps.com

For 4-bromo-2-chloro-N-propylaniline, direct nitration would likely lead to a mixture of products. However, by protecting the N-propylamino group, the substitution can be directed more selectively. Based on the nitration of 4-bromoaniline, which yields 4-bromo-2-nitroaniline, it is expected that the nitro group would be introduced at a position ortho to the amino group. chemistrysteps.com In the case of 4-bromo-2-chloro-N-propylaniline, position 6 is the most likely site for nitration.

| Reactant | Reagents | Predicted Product |

| 4-bromo-2-chloro-N-propylaniline | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺ | 4-bromo-2-chloro-6-nitro-N-propylaniline |

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comlibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 4-bromo-2-chloro-N-propylaniline, the N-propylamino group is electron-donating, which disfavors SNAᵣ.

However, under forcing conditions or with specific catalysts, nucleophilic substitution of the halogen atoms might be possible. The chlorine atom at position 2 and the bromine atom at position 4 are both potential leaving groups. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. However, the reactivity is also influenced by the electronic environment. The presence of the ortho/para directing amino group does not significantly activate the ring for nucleophilic attack. Therefore, SNAᵣ reactions on 4-bromo-2-chloro-N-propylaniline are expected to be challenging and would likely require harsh reaction conditions or specialized catalytic systems. youtube.comnih.gov

The presence of both a bromo and a chloro substituent makes 4-bromo-2-chloro-N-propylaniline a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org Both the C-Br and C-Cl bonds in 4-bromo-2-chloro-N-propylaniline can potentially participate in Suzuki coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity could allow for selective functionalization. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Research on the Suzuki coupling of 4-bromo-2-methylaniline (B145978) derivatives has shown successful coupling at the bromo position. nih.gov

| Reactants | Catalyst System | Predicted Product |

| 4-bromo-2-chloro-N-propylaniline + Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-2-chloro-N-propylaniline |

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de Similar to the Suzuki reaction, the greater reactivity of the C-Br bond over the C-Cl bond would likely lead to selective reaction at the 4-position of 4-bromo-2-chloro-N-propylaniline.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction could be used to replace either the bromine or chlorine atom of 4-bromo-2-chloro-N-propylaniline with a different amino group. The selectivity would again favor the more reactive C-Br bond. Studies on the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have demonstrated the selective amination of the aryl bromide in the presence of a heteroaryl chloride, highlighting the potential for selective functionalization of dihalogenated substrates. nih.gov

Coupling Reactions at the Halogen-Substituted Positions

C-N Bond Formation Reactions with Amines and Alcohols

The presence of a bromine atom on the aromatic ring of 4-bromo-2-chloro-N-propylaniline makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction enables the formation of a new carbon-nitrogen (C-N) bond by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgbeilstein-journals.org The choice of ligand, base, and solvent is crucial for the success of these reactions, with various phosphine (B1218219) ligands like Xantphos being employed to facilitate the coupling. beilstein-journals.orgnih.govbeilstein-journals.org These reactions are significant for synthesizing more complex aniline (B41778) derivatives and nitrogen-containing heterocyclic compounds. tcichemicals.com

Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed to form C-N bonds with amines. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction allow for the coupling of aryl halides with amines under milder temperatures. organic-chemistry.org

Although less common for this specific substrate, the formation of carbon-oxygen (C-O) bonds with alcohols can also be achieved through similar palladium-catalyzed or copper-catalyzed cross-coupling reactions, expanding the synthetic utility of 4-bromo-2-chloro-N-propylaniline. beilstein-journals.orgorganic-chemistry.org

Table 1: Examples of C-N Bond Formation Reactions

| Reaction Type | Catalyst System | Reactant | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Primary/Secondary Amine | Di- or Tri-substituted Aniline |

| Ullmann Condensation | CuI / Ligand | Amine | Substituted Aniline |

Reactivity of the N-Propyl Amine Moiety

The N-propyl amine group of 4-bromo-2-chloro-N-propylaniline exhibits characteristic reactivity, allowing for various modifications.

The secondary amine of 4-bromo-2-chloro-N-propylaniline can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. nih.govchemicalbook.com This reaction is often used to protect the amino group or to introduce new functional groups into the molecule. The resulting amides, such as 4-bromo-2-chloroacetanilide, are important intermediates in multi-step syntheses. chegg.comresearchgate.net

Sulfonylation, the reaction with sulfonyl chlorides, leads to the formation of sulfonamides. nih.gov This transformation is significant for creating compounds with potential biological activity and for altering the electronic properties of the molecule.

The N-propyl amine moiety can be susceptible to oxidation. While specific studies on the oxidation of 4-bromo-2-chloro-N-propylaniline are not extensively detailed in the provided results, the metabolism of similar N-propylamines in biological systems involves oxidation processes. For instance, studies on hydrocarbon-utilizing bacteria show that n-propylamine can be metabolized, suggesting enzymatic oxidation pathways. nih.govnih.gov In a chemical context, strong oxidizing agents can potentially lead to the formation of various oxidation products, though specific conditions would dictate the outcome.

The basic nitrogen atom of the N-propyl amine group can react with acids to form ammonium (B1175870) salts. These salts often have different solubility properties compared to the free base, which can be advantageous for purification or formulation.

Furthermore, the secondary amine can be alkylated to form tertiary amines and subsequently quaternized with alkyl halides to produce quaternary ammonium salts. mdpi.comnih.govtsijournals.comtaylorandfrancis.com This process, known as the Menschutkin reaction, involves a bimolecular nucleophilic substitution (SN2) where the amine attacks the alkyl halide. nih.gov Quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts and biologically active compounds. taylorandfrancis.commdpi.com

Table 2: Derivatization of the N-Propyl Amine Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride / Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Salt Formation | Acid | Ammonium Salt |

| Quaternization | Alkyl halide | Quaternary Ammonium Salt |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving 4-bromo-2-chloro-N-propylaniline is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis of 4-bromo-2-chloroaniline and its derivatives often involves a multi-step process starting from aniline. researchgate.netcram.com A key strategy is the initial acetylation of the amino group to form an acetanilide (B955). cram.com This protects the amine and modulates its directing effect in subsequent electrophilic aromatic substitution reactions. The hydrolysis of the resulting 4-bromo-2-chloroacetanilide to yield 4-bromo-2-chloroaniline proceeds through a mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of acetic acid. brainly.comchegg.com

In nucleophilic aromatic substitution reactions, the formation of intermediates like anilenium ions has been proposed. acs.org The study of such intermediates helps in understanding the reactivity and regioselectivity of these transformations. For reactions occurring via benzyne (B1209423) intermediates, the substitution pattern of the final product can be complex. youtube.com

Solvent Effects on Reactivity

The influence of solvents on chemical reactions is a fundamental concept in organic chemistry. Generally, the polarity and protic or aprotic nature of a solvent can significantly affect the rates and mechanisms of reactions, such as nucleophilic substitutions. csbsju.edulibretexts.orglibretexts.org

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at stabilizing both cations and anions. They can accelerate SN1 reactions by stabilizing the carbocation intermediate but may slow down SN2 reactions by solvating the nucleophile, thus hindering its attack on the electrophile. csbsju.educhemistrysteps.com

Polar aprotic solvents (e.g., DMSO, DMF) possess dipoles but lack acidic protons. They are excellent for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive. chemistrysteps.com

While these principles would apply to reactions involving 4-bromo-2-chloro-N-propylaniline, no specific studies have been published that quantify the effect of different solvents on its reactivity. Therefore, a data table illustrating the impact of various solvents on reaction rates or yields for this particular compound cannot be generated.

Catalyst Influence on Selectivity and Yield

The halogen substituents on the aniline ring, particularly the bromine atom, suggest that 4-bromo-2-chloro-N-propylaniline could be a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For example, studies on analogous compounds have demonstrated the feasibility of such transformations:

The bromine atom at the 4-position of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has been successfully used in Suzuki cross-coupling reactions with various boronic acids. nih.gov

Similarly, 4-bromo-substituted 6H-1,2-oxazines have been shown to undergo Suzuki and Sonogashira coupling reactions, indicating the reactivity of the C-Br bond under palladium catalysis. nih.gov

These examples strongly suggest that the bromine on 4-bromo-2-chloro-N-propylaniline could be selectively targeted in catalytic cycles to introduce new functional groups. However, without specific experimental data for this compound, it is not possible to provide detailed findings on catalyst systems, selectivity, or the yields of potential products.

Table 1: Plausible Catalytic Transformations for 4-bromo-2-chloro-N-propylaniline (Based on Analogy) This table is hypothetical and illustrates potential reactions based on the reactivity of similar compounds.

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-chloro-N-propylaniline |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-chloro-N-propylaniline |

| Buchwald-Hartwig | Pd catalyst, ligand, base | 4-(Dialkylamino)-2-chloro-N-propylaniline |

Rearrangement Reactions Involving the Anilino Group

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged. Several named rearrangements are associated with anilines and their derivatives, such as:

Bamberger Rearrangement : The acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de

Curtius Rearrangement : A thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to form a primary amine. libretexts.org

While these reactions illustrate the types of transformations that aniline-related structures can undergo, there is no specific literature describing rearrangement reactions that directly involve the anilino group of 4-bromo-2-chloro-N-propylaniline. The specific substitution pattern and the N-propyl group would influence the feasibility and outcome of any potential rearrangement, but this has not been experimentally documented.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, crucial insights into the molecular structure.

The ¹H NMR spectrum of 4-bromo-2-chloro-N-propylaniline would be expected to show distinct signals for the aromatic protons and the protons of the N-propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The N-propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbon atoms in the aromatic ring will appear in the downfield region (typically 100-150 ppm). The carbons directly bonded to the electronegative bromine and chlorine atoms would be expected to have their chemical shifts significantly influenced. The three carbon atoms of the N-propyl group will appear in the upfield region.

For comparison, spectral data for the related compound 4-bromo-2-chloroaniline (B1269894) shows ¹H NMR signals at δ 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), and 7.88 (d, 1H, ArH), with the NH₂ protons appearing as a broad singlet at 6.44 ppm. rsc.org The ¹³C NMR spectrum of 4-bromo-2-chloroaniline exhibits signals at δ 111.4, 120.6, 128.2, 132.5, 133.3, and 143.0 ppm. rsc.org The introduction of the N-propyl group would alter these chemical shifts.

A representative, though not identical, data set for N-methyl-4-nitroaniline shows the methyl protons as a doublet in the NMR spectrum. scispace.com Similarly, N-ethylanilines have been studied as models for more complex side chains. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-2-chloro-N-propylaniline This table is predictive and based on analogous structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | - |

| N-CH₂- | ~3.1 | ~45 |

| -CH₂-CH₃ | ~1.6 | ~20 |

| -CH₃ | ~0.9 | ~11 |

| Aromatic-C | - | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of molecules like 4-bromo-2-chloro-N-propylaniline.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For 4-bromo-2-chloro-N-propylaniline, COSY would show correlations between adjacent protons on the aromatic ring, as well as between the neighboring methylene and methyl protons of the N-propyl group. This helps in tracing the connectivity of the proton network. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded carbon and proton atoms (¹³C-¹H). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the N-CH₂ protons to the aromatic carbon atom attached to the nitrogen (C-N), as well as to the adjacent carbon in the propyl chain. It can also help to confirm the substitution pattern on the aromatic ring by showing long-range correlations from aromatic protons to quaternary carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the conformation of the N-propyl chain relative to the aromatic ring. For example, it could reveal through-space interactions between the N-CH₂ protons and the proton in the ortho position (C-6) of the aniline (B41778) ring.

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (ssNMR) is a valuable technique for studying the polymorphic forms of crystalline solids. bruker.com Polymorphs are different crystal structures of the same compound, which can have different physical properties. ssNMR can distinguish between polymorphs because the chemical shifts and relaxation times of nuclei are sensitive to the local electronic environment and intermolecular interactions, which differ in various crystal packing arrangements. rsc.org

Quantitative NMR for Purity Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the analyte itself. ox.ac.uk The principle of qNMR relies on the fact that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

To determine the purity of 4-bromo-2-chloro-N-propylaniline, a known mass of the sample would be dissolved with a known mass of a stable, high-purity internal standard with a known structure. acs.org By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, and knowing their respective molecular weights and the number of protons giving rise to each signal, the purity of the analyte can be calculated with high accuracy. ox.ac.uk General guidelines for qNMR experiments recommend using a single pulse program and a sufficient number of scans to achieve a good signal-to-noise ratio. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes. researchgate.net

Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of 4-bromo-2-chloro-N-propylaniline would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

N-H Vibrations : The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would be found just below 3000 cm⁻¹.

C=C Vibrations : The aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl and C-Br Vibrations : The C-Cl stretching vibration generally appears in the 505-710 cm⁻¹ region, while the C-Br stretching vibration is found at lower frequencies, typically between 500 and 600 cm⁻¹. globalresearchonline.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of vibrational frequencies. asianpubs.org For the related molecule 4-chloro-2-bromoaniline, theoretical calculations have been shown to be in good agreement with experimental FT-IR and FT-Raman data. globalresearchonline.net

Table 2: Characteristic IR and Raman Bands for 4-bromo-2-chloro-N-propylaniline This table is predictive and based on general vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 505 - 710 |

| C-Br | Stretching | 500 - 600 |

ATR-IR Spectroscopy for Reaction Monitoring

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful in-situ technique for real-time reaction monitoring, offering significant advantages over traditional offline methods. youtube.com Its application to the synthesis of N-alkylanilines allows for the tracking of reactant consumption and product formation without the need for sample extraction, which can alter reaction conditions. youtube.com

In the synthesis of compounds like 4-bromo-2-chloro-N-propylaniline, which may be formed through the N-alkylation of 4-bromo-2-chloroaniline, ATR-IR spectroscopy can monitor key changes in the infrared spectrum. The disappearance of the N-H stretching vibrations of the primary amine starting material and the appearance of the characteristic N-H stretch of the secondary amine product, alongside changes in the C-N stretching region, provide a clear kinetic profile of the reaction. For instance, studies on the synthesis of related compounds, such as 4-bromo-2-chloro-6-iodoaniline, have demonstrated the effectiveness of ATR-IR in identifying intermediates and final products by observing characteristic functional group absorptions. nih.govlibretexts.org The aminolysis of anhydrides with various amines has also been successfully monitored using FTIR-ATR, determining reaction kinetics by tracking the disappearance of the anhydride (B1165640) peak. nih.gov This approach allows for precise determination of reaction endpoints and optimization of reaction parameters.

A typical ATR-IR setup for reaction monitoring would involve a fiber-optic probe immersed directly into the reaction vessel. The probe contains an internal reflection element (such as diamond or zinc selenide) that allows the IR beam to interact with the reaction mixture at the interface. youtube.com

Table 1: Key IR Absorptions for Monitoring the Synthesis of 4-bromo-2-chloro-N-propylaniline

| Functional Group | Reactant/Product | Wavenumber (cm⁻¹) (Approximate) | Significance |

| N-H Stretch (Primary Amine) | 4-bromo-2-chloroaniline | 3400-3500 (two bands) | Disappearance indicates consumption of starting material. |

| N-H Stretch (Secondary Amine) | 4-bromo-2-chloro-N-propylaniline | 3300-3400 (one band) | Appearance indicates formation of the product. |

| C-H Stretch (Aliphatic) | N-propyl group | 2850-2960 | Increase in intensity corresponds to product formation. |

| C-N Stretch | Both | 1250-1350 | Shift in position and change in intensity upon N-alkylation. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of organic compounds. For 4-bromo-2-chloro-N-propylaniline, various MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. This is particularly crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. researchgate.net The coupling of gas or liquid chromatography with HRMS is a standard method for the analysis of halogenated compounds. nih.govyoutube.com

For 4-bromo-2-chloro-N-propylaniline (C₉H₁₁BrClN), the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value, obtained from an HRMS instrument, is then compared to the theoretical mass to confirm the elemental composition. Predicted collision cross-section (CCS) values can also be calculated to aid in identification. miamioh.edu

Table 2: Predicted HRMS Data for [M+H]⁺ of 4-bromo-2-chloro-N-propylaniline

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₂BrClN⁺ | 247.98361 |

Data predicted for the related compound 4-bromo-2-chloro-N-(propan-2-yl)aniline. miamioh.edu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern of fragments is characteristic of the molecule's structure and provides valuable information for its identification. nist.govnih.gov

The fragmentation of 4-bromo-2-chloro-N-propylaniline is expected to be influenced by its key structural features: the N-propyl group, the aromatic ring, and the halogen substituents. The fragmentation of N-alkylanilines is well-documented. libretexts.org A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. youtube.comlibretexts.orgnist.gov For N-propylaniline, the loss of an ethyl radical (M-29) to form a stabilized iminium cation is a dominant fragmentation pathway, often resulting in the base peak. copernicus.orgthermofisher.com

The presence of bromine and chlorine atoms also influences the fragmentation and is readily identified by their characteristic isotopic patterns. creative-proteomics.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M+ and M+2 peaks of nearly equal intensity. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M+ and M+2 peaks with this intensity ratio. creative-proteomics.com For a molecule containing both one bromine and one chlorine atom, a complex isotopic cluster for the molecular ion and any halogen-containing fragments would be observed.

Table 3: Predicted Key Fragment Ions for 4-bromo-2-chloro-N-propylaniline

| m/z (relative) | Ion Structure | Fragmentation Pathway |

| M⁺ (247/249/251) | [C₉H₁₁BrClN]⁺ | Molecular Ion |

| M-29 (218/220/222) | [C₇H₇BrClN]⁺ | α-cleavage (loss of C₂H₅ radical) |

| M-42 (205/207/209) | [C₆H₅BrClN]⁺ | Loss of propene via rearrangement |

| M-128 (119/121) | [C₉H₁₁NCl]⁺ | Loss of Br radical |

| M-79/81 | [C₉H₁₁ClN]⁺ | Loss of Br radical |

| M-35/37 | [C₉H₁₁BrN]⁺ | Loss of Cl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is highly effective for assessing the purity of a synthesized compound and for identifying potential byproducts. chemspider.com In the synthesis of 4-bromo-2-chloro-N-propylaniline, GC-MS can be used to detect unreacted starting materials (e.g., 4-bromo-2-chloroaniline), over-alkylation products (e.g., N,N-dipropylaniline derivatives), or isomers formed during the reaction.

Standardized methods exist for the GC-MS analysis of aniline derivatives. nih.gov For complex mixtures, derivatization of the amine with reagents like perfluoroacyl anhydrides can improve chromatographic resolution and provide more specific mass spectral fragmentation patterns for isomeric compounds. miamioh.edu The selection of an appropriate GC column, such as a nonpolar or medium-polarity column, is crucial for achieving good separation of the target analyte from related impurities. nih.gov The mass spectrometer detector provides confirmation of the identity of each separated component based on its mass spectrum and retention time.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While a crystal structure for 4-bromo-2-chloro-N-propylaniline is not publicly available, the structure of the closely related precursor, 4-bromo-2-chloroaniline, has been determined.

The analysis of 4-bromo-2-chloroaniline reveals an almost planar molecule. In the crystal, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, forming sheets. The determination of such crystal structures is crucial for understanding structure-property relationships and can be essential in fields like drug design, where specific halogen-protein interactions can be critical. For the N-propyl derivative, obtaining a suitable single crystal would allow for the definitive confirmation of the substitution pattern on the aromatic ring and the conformation of the N-propyl group relative to the aniline core. The process can sometimes even allow for the trapping and observation of transient reaction intermediates.

Table 4: Crystallographic Data for 4-bromo-2-chloroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| V (ų) | 697.7 (4) |

| Z | 4 |

| R-factor | 0.033 |

Data from the crystallographic study of 4-bromo-2-chloroaniline.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of intermolecular interactions. In the case of 4-bromo-2-chloro-N-propylaniline, the presence of hydrogen bond donors (the N-H group), hydrogen bond acceptors (the nitrogen and halogen atoms), and halogen atoms themselves suggests a complex interplay of forces governing the crystal structure.

For 4-bromo-2-chloro-N-propylaniline, the introduction of the N-propyl group would likely introduce steric hindrance that could alter the packing arrangement observed in the unsubstituted aniline. However, the fundamental interactions would be expected to persist. These include:

Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. It can form hydrogen bonds with the nitrogen atom of an adjacent molecule (N-H···N) or with the bromine or chlorine atoms (N-H···Br and N-H···Cl). Hydrogen and halogen bonds are critical in determining the supramolecular structure of halogenated anilines. nih.govacs.org

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with nucleophilic sites on neighboring molecules. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Van der Waals Forces: The propyl group, being nonpolar, will primarily interact through weaker van der Waals forces.

The interplay of these interactions dictates the final, most thermodynamically stable crystal packing. The substitution pattern on the aniline ring significantly influences the dominant intermolecular interactions. researchgate.net

A summary of the crystallographic data for the analogous compound, 4-bromo-2-chloroaniline, is presented below.

| Parameter | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965(4) |

| b (Å) | 15.814(6) |

| c (Å) | 4.0232(15) |

| Volume (ų) | 697.7(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.965 |

| Radiation Type | Mo Kα |

| Temperature (K) | 298 |

Crystal data for the analogous compound 4-bromo-2-chloroaniline. nih.govresearchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn validates its empirical and molecular formula. For 4-bromo-2-chloro-N-propylaniline, with the molecular formula C₉H₁₁BrClN, the theoretical elemental composition can be calculated.

The expected elemental composition for C₉H₁₁BrClN is as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 43.49 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.46 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.15 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 14.26 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.64 |

| Total | 248.538 | 100.00 |

Experimental data from elemental analysis of a synthesized sample of 4-bromo-2-chloro-N-propylaniline should yield percentages that are in close agreement with these theoretical values, typically within ±0.4%, to confirm the purity and empirical formula of the compound.

Other Advanced Spectroscopic Techniques

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 4-bromo-2-chloro-N-propylaniline would be expected to arise from π → π* and n → π* transitions associated with the substituted benzene ring and the non-bonding electrons of the nitrogen and halogen atoms.

While specific UV-Vis data for 4-bromo-2-chloro-N-propylaniline is not documented, the spectrum would likely be similar to that of other substituted anilines. The electronic transitions are influenced by the substituents on the aromatic ring. The amino group (and its N-propyl substituent) is an auxochrome, which typically causes a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The halogen atoms also act as auxochromes.

For comparison, the related compound 4-bromo-4'-chloro benzylidene aniline (BCBA) has been studied, and its UV-vis-NIR spectrum was used to determine its optical transmission range. nih.gov This suggests that UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of such compounds.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, 4-bromo-2-chloro-N-propylaniline, is not chiral. Therefore, it would not exhibit a CD spectrum.

However, if 4-bromo-2-chloro-N-propylaniline were to be derivatized to introduce a chiral center, for instance, by reacting it with a chiral reagent, the resulting product would be chiral and thus CD active. The CD spectrum could then be used to determine the absolute configuration of the newly formed stereocenter and to study conformational changes in the molecule. As there are no reports of the synthesis of chiral derivatives of 4-bromo-2-chloro-N-propylaniline in the available literature, no CD spectroscopic data can be presented.

Computational and Theoretical Studies of 4 Bromo 2 Chloro N Propylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a balance of accuracy and computational efficiency, making it suitable for studying substituted anilines.

DFT calculations are employed to determine key electronic properties, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like 4-bromo-2-chloroaniline (B1269894), the electron-donating amino group and the electron-withdrawing halogens significantly influence the energy and distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies (DFT)

| Property | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.87 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |